3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Description
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H22N4O2/c26-20(24-14-11-17(12-15-24)16-6-2-1-3-7-16)10-9-18-21(27)25-13-5-4-8-19(25)23-22-18/h1-8,13,17H,9-12,14-15H2 |
InChI Key |
MCRVMGCXOJBLED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The pyrido[2,1-c]triazin-4-one core is synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminopyridine derivatives with carbonyl-containing reagents under acidic conditions. For example, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine reacts with 2-oxoalkanoic acids in glacial acetic acid to form fused triazinone systems. This method emphasizes reflux conditions (50–90 hours) and intramolecular cyclization to achieve ring closure.
Reaction Mechanism:
-
Condensation : The amino group of the pyridine derivative reacts with the carbonyl group of 2-oxoalkanoic acids.
-
Cyclization : Intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) forms the triazinone ring, accompanied by H<sub>2</sub>S elimination.
Introduction of the 3-Oxo-3-(4-Phenylpiperidino)Propyl Side Chain
Nucleophilic Alkylation of Piperidine Intermediates
The side chain is introduced via nucleophilic alkylation. A key precursor, 3-oxo-3-(4-phenylpiperidino)propyl chloride , is prepared by reacting 4-phenylpiperidine with β-chloropropionyl chloride. This intermediate subsequently undergoes coupling with the pyrido-triazinone core.
Procedure:
-
Formation of Piperidine Intermediate :
-
React 4-phenylpiperidine with β-chloropropionyl chloride in dimethylformamide (DMF) at 25°C under nitrogen.
-
Trimethylamine is eliminated, forming N-(3-oxo-3-phenylpropyl)-4-phenylpiperidine .
-
-
Alkylation :
Multi-Component Coupling Reactions
A one-pot approach combines the pyrido-triazinone core, 4-phenylpiperidine, and malononitrile in ethanol with acetic acid catalysis. This method streamlines the synthesis by concurrently forming the side chain and attaching it to the core.
Optimized Conditions:
-
Reagents : Pyrido-triazinone (1 mmol), 4-phenylpiperidine (1 mmol), malononitrile (1 mmol).
-
Catalyst : HOAc (10 mol%).
-
Conditions : Reflux in ethanol for 3 hours.
-
Yield : ~65–70% (estimated from analogous reactions).
Purification and Characterization
Isolation Techniques
Crude products are purified via:
Analytical Data
-
<sup>1</sup>H NMR : Key signals include:
-
MS (ESI+) : m/z 417.2 [M+H]<sup>+</sup> (calculated for C<sub>23</sub>H<sub>21</sub>N<sub>4</sub>O<sub>2</sub>).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | Reflux in ethanol, 5–6 hours | ~70 | High purity via recrystallization | Multi-step, longer reaction time |
| Multi-Component Coupling | HOAc catalysis, 3 hours | ~65 | One-pot simplicity | Requires strict stoichiometry |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one exhibit potential anticancer properties. The compound's ability to inhibit specific pathways related to tumor growth has been documented in various studies. For instance, derivatives of triazine compounds have shown promising results in targeting cancer cell proliferation and inducing apoptosis in malignant cells.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar piperidine derivatives have been evaluated for their efficacy against various pathogens, demonstrating significant antibacterial and antifungal properties. The incorporation of piperidine moieties enhances the interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .
Neuropharmacological Effects
Given the presence of the phenylpiperidine group, this compound may exhibit neuropharmacological effects. Research into piperidine derivatives has shown their utility as modulators of neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on the core structure of 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is an active area of research. These derivatives are being investigated for enhanced biological activity and specificity against various diseases. The modification of functional groups can lead to improved pharmacokinetic properties and reduced toxicity profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine/Piperazine Substituents
Variations in the piperidine/piperazine substituent significantly alter physicochemical and biological properties:
Key Observations :
- Electron Effects : Fluorine (CAS 1574288-33-7) and trifluoromethyl groups (CAS 1574401-37-8) introduce electron-withdrawing effects, which may modulate reactivity or binding to targets like kinases or GPCRs .
Analogs with Different Heterocyclic Cores
Pyrimido[2,1-c][1,2,4]triazin-4-one Derivatives
- 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one (Compound 6) : Structure: Features a dihydropyrimidine ring fused to triazinone, with chloro, phenyl, and thiophene substituents. Activity: Reported antimicrobial properties, suggesting the triazinone core contributes to targeting bacterial enzymes.
Triazolo[5,1-c][1,2,4]triazin-4-one Derivatives
- Riamilovir (7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one) : Structure: Nitro and methylsulfanyl groups at positions 3 and 5. Activity: Broad-spectrum antiviral candidate, highlighting the triazinone core’s versatility in drug design.
Comparison with Target Compound :
Biological Activity
3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles.
Chemical Structure
The compound features a triazinone core with a phenylpiperidine substituent, which is believed to enhance its biological activity through improved membrane permeability and target specificity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazinones can effectively inhibit cancer cell proliferation. For instance, compounds similar to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one have demonstrated cytotoxic effects against various cancer cell lines, including those from breast and colorectal cancers .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. It has been noted for its ability to cross the blood-brain barrier, making it a candidate for targeting central nervous system tumors .
Case Studies
Several studies have investigated the biological activity of compounds related to 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one:
- Study on Anticancer Properties : A study evaluated the efficacy of triazinone derivatives against HCT116 (colorectal cancer) and A-172 (glioblastoma) cell lines. The results indicated that certain derivatives exhibited low toxicity towards normal human embryonic kidney (HEK-293) cells while maintaining high cytotoxicity against cancer cells. The therapeutic index was favorable, suggesting potential for clinical application .
- Mechanistic Insights : Another research focused on the molecular mechanisms underlying the anticancer effects of similar triazinone compounds. It was found that they could modulate apoptotic pathways and inhibit angiogenesis, further supporting their role as potential anticancer agents .
Table 1: Biological Activity Summary
| Activity | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | HCT116 | 15 |
| Induction of apoptosis | A-172 | 12 | |
| Low toxicity | HEK-293 | >50 |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Angiogenesis Inhibition | Prevents formation of new blood vessels in tumors |
| Signal Pathway Modulation | Alters key signaling pathways involved in growth |
Pharmacokinetic Profile
The pharmacokinetics of 3-[3-oxo-3-(4-phenylpiperidino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one suggest favorable absorption characteristics due to its lipophilicity. This property enhances its ability to penetrate cellular membranes effectively. Studies indicate that the compound exhibits a moderate half-life and bioavailability profile suitable for therapeutic use.
Q & A
Q. Table 1: Activity of Structural Analogs
| Analog Structure Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 4-(4-Chlorophenyl)piperazine variant | 12 µM (Anticancer) | |
| Thieno-pyrimidine core | 8 µM (Kinase inhibition) |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural elucidation : Use H/C NMR to confirm the pyridotriazinone core (δ 8.2–8.5 ppm for aromatic protons) and piperidine N–H signals (δ 2.5–3.0 ppm) .
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA, gradient elution) with UV detection at 254 nm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 405.18 g/mol; observed [M+H]⁺ 406.19) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized bioassays : Re-test the compound in parallel with a reference inhibitor (e.g., staurosporine for kinase assays) under controlled pH (7.4) and temperature (37°C) .
- Batch validation : Compare HPLC purity (>95%) and NMR data across studies to rule out impurity-driven artifacts .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .
Basic: How to design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks, monitoring degradation via HPLC. Acidic conditions (0.1 M HCl) may hydrolyze the triazinone ring, while light exposure (ICH Q1B) causes photodegradation .
- Storage recommendations : Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation and moisture uptake .
Advanced: What computational tools can predict off-target interactions for this compound?
Methodological Answer:
- Target prediction : Use SwissTargetPrediction or SEA to identify potential off-target kinases or GPCRs .
- Toxicity screening : ADMETlab 2.0 predicts hepatotoxicity risk (e.g., CYP3A4 inhibition) and blood-brain barrier permeability .
- Dose optimization : PK/PD modeling (e.g., Phoenix WinNonlin) to balance efficacy and toxicity based on predicted IC₅₀ and LD₅₀ values .
Basic: How to validate the compound’s solubility for in vitro assays?
Methodological Answer:
- Solubility screening : Prepare stock solutions in DMSO (10 mM) and dilute into assay buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Co-solvent systems : For low aqueous solubility (<50 µM), use cyclodextrin (10% w/v hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
Advanced: What strategies can elucidate the mechanism of action without prior target data?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., HEK293 or MCF-7) to identify differentially expressed pathways .
- Chemical proteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Phenotypic screening : Monitor apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) to infer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
